molecular formula C13H25N3O2 B6152874 tert-butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate CAS No. 2382884-86-6

tert-butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate

Cat. No. B6152874
CAS RN: 2382884-86-6
M. Wt: 255.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate (TBTSU) is a synthetic organic compound that has been gaining increasing attention in recent years due to its potential applications in various fields of scientific research. TBTSU has been found to have a wide range of biochemical and physiological effects, and its synthesis method is relatively straightforward.

Scientific Research Applications

Tert-butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate has been found to have a variety of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a reactant in the synthesis of pharmaceuticals and other compounds. In addition, this compound has been used in the development of new materials for use in nanotechnology and in the study of the structure and function of proteins.

Mechanism of Action

Tert-butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate is thought to exert its effects by binding to certain proteins and altering their structure and function. It has been found to interact with certain enzymes, receptors, and transporters, and its binding to these proteins can result in changes in their activity and function.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, it has been found to have neuroprotective and neuroregenerative effects, and it has been shown to have an effect on the metabolism of glucose and lipids.

Advantages and Limitations for Lab Experiments

Tert-butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects can be easily studied and monitored. In addition, it has a wide range of applications in scientific research, making it a useful tool for studying various biological processes. However, there are some limitations to its use in lab experiments. For example, it is difficult to synthesize in large quantities, and its effects can be difficult to control and predict.

Future Directions

Tert-butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate has potential applications in a variety of fields, including medicine, biotechnology, and nanotechnology. Its effects on proteins and enzymes could be further explored, and its potential as a therapeutic agent could be investigated. In addition, its use as a catalyst in the synthesis of polymers and other compounds could be explored. Finally, its potential applications in nanotechnology could be further investigated, as it could be used to create new materials with a variety of properties and applications.

Synthesis Methods

Tert-butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate is synthesized by reacting 1,4,9-triazaspiro[5.5]undecane-9-carboxylic acid with tert-butyl bromide in the presence of potassium carbonate in an aqueous medium. The reaction is carried out at a temperature of 70-80°C for a period of 4-6 hours. The resulting product is then isolated and purified by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate involves the reaction of tert-butyl 1,4,9-triazaundecane-9-carboxylate with 1,3-dibromopropane followed by cyclization with sodium hydride and 1,2-dibromoethane.", "Starting Materials": [ "tert-butyl 1,4,9-triazaundecane-9-carboxylate", "1,3-dibromopropane", "sodium hydride", "1,2-dibromoethane" ], "Reaction": [ "tert-butyl 1,4,9-triazaundecane-9-carboxylate is reacted with 1,3-dibromopropane in the presence of a base such as potassium carbonate to form the intermediate tert-butyl 1-(3-bromopropyl)-4,9-triazaundecane-9-carboxylate", "The intermediate is then treated with sodium hydride and 1,2-dibromoethane to undergo cyclization and form tert-butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate" ] }

CAS RN

2382884-86-6

Molecular Formula

C13H25N3O2

Molecular Weight

255.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.